Angelicin
Overview
Description
Angelicin is a member of the furocoumarin group, related to psoralen . It is a naturally occurring organic compound known as the angular furanocoumarins . Structurally, it can be considered as benzapyra-2-one fused with a furan moiety in the 7,8-position . Angelicin is commonly found in certain Apiaceae and Fabaceae plant species such as Bituminaria bituminosa .
Synthesis Analysis
Angelicin and psoralen come from the same precursor, umbelliferone, which had been modified differently to form both linear and angular furocoumarin pathways . A new and concise method for the synthesis of angelicin was described where 7‐Hydroxycoumarin was converted into angelicin in good overall yields via the process of c ‐propenation‐ o ‐vinylation and ring‐closing metathesis (RCM) .
Molecular Structure Analysis
The molecular formula of Angelicin is C11H6O3 . It has a molar mass of 186.163 Da . The structure of Angelicin can be described as a benzapyra-2-one fused with a furan moiety in the 7,8-position .
Chemical Reactions Analysis
Angelicin has demonstrated anti-cancer properties against multiple cell lines, exerting effects via both the intrinsic and extrinsic apoptotic pathways . It also demonstrated an ability to inhibit tubulin polymerization to a higher degree than psoralen .
Physical And Chemical Properties Analysis
Angelicin appears as pale yellow crystals . It has a melting point of 134°C and a boiling point of 362.6°C . Its solubility in water is 10 mM in DMSO . The density of Angelicin is 1.4±0.1 g/cm3 .
Scientific Research Applications
Hemoglobin Induction in Blood Disorders
Angelicin has demonstrated potential in treating blood disorders like β-thalassemia and sickle cell anemia. It's been found to be a powerful inducer of erythroid differentiation and γ-globin mRNA accumulation in human leukemia cells and normal human erythroid precursors, outperforming drugs like hydroxyurea (Lampronti et al., 2003).
Anti-Cancer Properties
Angelicin has shown anti-cancer properties against various cell lines. Its effects include inhibiting tumor growth, inducing apoptosis, and affecting cell migration and invasion. Its mechanisms involve impacting pathways like intrinsic and extrinsic apoptotic pathways and inhibiting tubulin polymerization. Studies also suggest angelicin's role in anti-viral, anti-inflammatory, and erythroid differentiating properties (Mahendra et al., 2020).
Treatment of Periodontitis
Angelicin has shown promise in treating periodontitis, displaying anti-inflammatory and osteogenesis-potentiating effects on human periodontal ligament cells. It inhibited the growth of Porphyromonas gingivalis and biofilm, reduced mRNA expression and release of inflammatory cytokines, and enhanced the expression of osteogenic proteins (Li et al., 2018).
Inhibiting Autophagy in Cervical Cancer
Research indicates that angelicin inhibits malignant behaviors in cervical cancer cells by affecting autophagy in an mTOR-independent manner. This suggests its potential as a therapeutic target for cervical cancer treatment (Wang et al., 2019).
Anti-Inflammatory Activity
Angelicin has demonstrated significant anti-inflammatory activity, notably in models of acute lung injury and asthma. It's been found to downregulate inflammatory markers like TNF-α and IL-6, and inhibit NF-κB and MAPK pathways, suggesting its potential to prevent inflammatory diseases (Liu et al., 2013; Wei et al., 2016).
Promotion of Osteogenesis
Angelicin promotes osteoblast differentiation, influencing the Wnt/β-catenin signaling pathway and estrogen receptor α (ERα). This makes it a candidate for treating osteoporosis and other bone diseases (Ge et al., 2019).
Antifungal Activity
Studies have highlighted angelicin's antifungal activity, showing effectiveness against various fungal strains without significant cytotoxicity to human cell lines. This opens up potential applications in antifungal drug development (Sardari et al., 1999).
Future Directions
Angelicin is a promising compound for further studies especially on its mechanism and application in therapies for a multitude of common and debilitating ailments such as sickle cell anaemia, osteoporosis, cancer, and neurodegeneration . Future research on the drug delivery of angelicin in cancer, inflammation and erythroid differentiation models would aid in improving the bioproperties of angelicin and efficacy of delivery to the targeted site .
properties
IUPAC Name |
furo[2,3-h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROKJSWHURZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200321 | |
Record name | Isopsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline], Solid | |
Record name | Angelicin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
360.00 to 362.00 °C. @ 760.00 mm Hg | |
Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 20 mg/L, Very slightly soluble in water (20 mg/L), Soluble in methanol and ethanol | |
Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000224 [mmHg] | |
Record name | Angelicin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5731 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The combined action of 365 NM UV light & angelicin inhibited the injection of phage lambda into the host. The inhibition of injection is discussed in terms of photochemically induced crosslinking of the dna inside the phage heads. The electronic structures in the 1st excited states calculated by means of quantum chemistry according to the ppp method were very similar for xanthotoxin, psoralen, & angelicin. | |
Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Angelicin | |
Color/Form |
White crystalline solid | |
CAS RN |
523-50-2 | |
Record name | Isopsoralen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-50-2 | |
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Record name | Isopsoralen | |
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Record name | Angelicin | |
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Record name | Isopsoralen | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Furo(2,3-H)(1)benzopyran-2-one | |
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Record name | ANGELICIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ080D7BD | |
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Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C, 138 - 139.5 °C | |
Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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